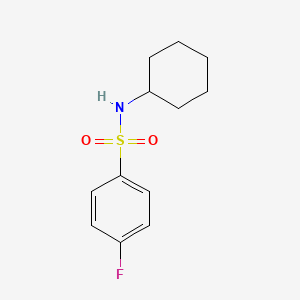

N-Cyclohexyl 4-fluorobenzenesulfonamide

Description

Overview of the Sulfonamide Class in Chemical Science

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR'R'', is a cornerstone of medicinal and synthetic chemistry. wikipedia.org First gaining prominence with the discovery of sulfanilamide (B372717) and the subsequent "sulfa drugs," this class represented one of the first successful families of synthetic antimicrobial agents. clevelandclinic.orgbiologydiscussion.com In bacteria, these compounds act as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, thereby blocking the synthesis of folic acid, which is essential for bacterial growth and replication. nih.govwikipedia.org

While their initial fame came from antibacterial applications, the utility of the sulfonamide moiety extends far beyond. clevelandclinic.org The rigid, tetrahedral geometry of the sulfonyl group and its ability to act as a hydrogen bond acceptor make it a privileged structural motif, or pharmacophore, in drug design. wikipedia.org Consequently, the sulfonamide group is integral to a wide array of therapeutics, including thiazide diuretics, sulfonylurea agents for managing diabetes, and certain anticonvulsants and anti-inflammatory drugs. nih.govwikipedia.org In organic synthesis, the formation of a crystalline sulfonamide derivative is a classic method for the identification and characterization of amines. wikipedia.org

Significance of Fluorine in Modulating Chemical and Biological Properties of Organic Compounds

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. Fluorine possesses a unique combination of properties, including the highest electronegativity of any element and a van der Waals radius similar to that of hydrogen, allowing it to replace hydrogen without significant steric alteration. tcichemicals.comacs.org This substitution, however, can profoundly influence a molecule's electronic and physical properties. tcichemicals.com

Approximately 20% of all commercialized pharmaceutical drugs contain fluorine, a testament to its strategic importance. wikipedia.org The carbon-fluorine (C-F) bond is exceptionally strong, and its introduction into a molecule can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This often enhances metabolic stability and increases the drug's half-life. wikipedia.orgnih.gov Furthermore, fluorine substitution can increase a compound's lipophilicity, which can improve its ability to penetrate cellular membranes and enhance bioavailability. wikipedia.orgresearchgate.net The high electronegativity of fluorine can also alter the acidity of nearby protons and create new, favorable electrostatic interactions with biological targets such as enzymes and receptors, potentially increasing binding affinity and potency. researchgate.netmdpi.com

Research Landscape and Strategic Importance of N-Cyclohexyl 4-Fluorobenzenesulfonamide (B1215347) Analogues

The specific compound N-Cyclohexyl 4-fluorobenzenesulfonamide is a representative member of a class of molecules investigated for their potential biological activities. The research landscape is driven by the principles of structure-activity relationship (SAR) studies, where systematic structural modifications are made to a lead compound to optimize its properties. The strategic importance of its analogues lies in exploring how variations in its three key components—the N-substituent, the sulfonamide linker, and the phenyl ring—affect its function.

The 4-fluorobenzenesulfonamide core is a recognized building block in the synthesis of compounds with potential therapeutic applications, including PI3K/mTOR inhibitors and antimicrobial agents. ossila.com The N-cyclohexyl group provides a bulky, lipophilic, and non-aromatic character. Research on analogues often involves modifying this position to understand its impact on target binding and pharmacokinetics. For instance, replacing the cyclohexyl ring with smaller rings (like cyclopropyl), different alkyl chains, or aromatic systems can dramatically alter the compound's profile. nih.gov The strategic goal is to fine-tune the molecule's properties to achieve higher potency, greater selectivity for a biological target, and improved drug-like characteristics. colab.ws

| Compound | N-Substituent | Key Structural Feature | Potential Implication of Modification |

|---|---|---|---|

| This compound | Cyclohexyl | Bulky, lipophilic, flexible ring | Contributes to van der Waals interactions and solubility in nonpolar environments. |

| N-Cyclopropyl 4-fluorobenzenesulfonamide | Cyclopropyl | Small, strained, rigid ring | Introduces conformational rigidity; may alter binding orientation and metabolic stability. |

| N-Benzyl 4-fluorobenzenesulfonamide | Benzyl (B1604629) | Aromatic, provides π-stacking potential | Allows for potential aromatic interactions (π-π stacking) within a receptor binding site. |

Scope and Objectives of Current Research Trajectories

Current and future research involving this compound and its analogues is directed along several strategic trajectories. These investigations aim to leverage the unique chemical properties conferred by the fluoro-sulfonamide scaffold to address challenges in medicine and agriculture.

The primary objective is the discovery of novel bioactive agents. This involves synthesizing libraries of related compounds and screening them against a wide range of biological targets, such as protein kinases, proteases, or microbial enzymes, to identify new leads for drug development. ossila.comresearchgate.net For any compound that shows promising activity, a crucial subsequent objective is to elucidate its mechanism of action through a combination of biochemical assays and computational methods like molecular docking. researchgate.net

Furthermore, the proven success of fluorinated sulfonamides in crop protection suggests a parallel research path exploring the potential of these analogues as next-generation agrochemicals, such as herbicides or fungicides. colab.ws This research seeks to develop molecules that are highly effective while minimizing environmental impact. colab.ws A summary of these research directions highlights the broad potential of this chemical class.

| Research Trajectory | Primary Objective | Key Methodologies | Potential Application |

|---|---|---|---|

| Medicinal Chemistry | Discovery of new therapeutic agents with improved potency and selectivity. | Combinatorial synthesis, high-throughput screening, structure-activity relationship (SAR) studies. | Oncology, infectious diseases, inflammation. ossila.com |

| Molecular Pharmacology | Identification of specific biological targets and elucidation of the mechanism of action. | Enzyme inhibition assays, cell-based assays, molecular docking, crystallography. researchgate.net | Validation of new drug targets and optimization of lead compounds. |

| Agrochemical Science | Development of effective and environmentally safer crop protection agents. colab.ws | Synthesis of analogues, screening for herbicidal or fungicidal activity, ecotoxicology studies. | Agriculture (e.g., fungicides, herbicides). |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSOTJWNKVVYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355392 | |

| Record name | N-CYCLOHEXYL 4-FLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-40-2 | |

| Record name | N-Cyclohexyl-4-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-CYCLOHEXYL 4-FLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving N Cyclohexyl 4 Fluorobenzenesulfonamide

Established Synthetic Pathways for N-Cyclohexyl 4-Fluorobenzenesulfonamide (B1215347) Core Structure

The formation of the N-Cyclohexyl 4-fluorobenzenesulfonamide core structure is predominantly achieved through classical amidation reactions. This approach involves the coupling of a sulfonyl chloride with an amine, a robust and well-established method in organic synthesis.

Amidation Reactions Utilizing 4-Fluorobenzenesulfonyl Chloride

The primary route for synthesizing this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexylamine (B46788). This nucleophilic substitution reaction at the sulfonyl group is a cornerstone of sulfonamide synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

A representative procedure for a similar amidation involves dissolving cyclohexylamine in an aqueous medium and then carefully adding the 4-substituted benzenesulfonyl chloride. nih.gov The pH of the reaction mixture is maintained at a basic level, often around 8, by the addition of an aqueous base solution such as 10% sodium carbonate. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product is typically isolated by acidification of the reaction mixture, which leads to the precipitation of the sulfonamide. nih.gov

Table 1: Typical Reaction Parameters for Amidation

| Parameter | Value |

| Reactants | Cyclohexylamine, 4-Fluorobenzenesulfonyl Chloride |

| Solvent | Water, Dichloromethane |

| Base | Sodium Carbonate, Triethylamine |

| Temperature | Room Temperature |

| Reaction Time | Several hours |

Cyclohexylamine Reactivity in Sulfonamide Formation

Cyclohexylamine serves as the nucleophile in the sulfonamide bond formation. As a primary aliphatic amine, it readily attacks the electrophilic sulfur atom of the sulfonyl chloride. The basicity of cyclohexylamine is sufficient to facilitate the reaction, though an external base is generally added to scavenge the generated HCl and prevent the protonation of the starting amine, which would render it non-nucleophilic. The steric bulk of the cyclohexyl group does not significantly hinder the reaction with the sulfonyl chloride. The resulting N-cyclohexyl sulfonamides are often crystalline solids and can be purified by recrystallization. nih.gov

Advanced Synthetic Strategies for Fluorinated Sulfonamide Derivatives

Beyond the synthesis of the core structure, this compound can be conceptually linked to advanced synthetic strategies involving fluorinated sulfonamide derivatives, which are pivotal in modern fluorination chemistry.

Preparation of N-Fluorobenzenesulfonimide (NFSI) and Related Fluorinating Agents

N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent. chemicalbook.com Its synthesis traditionally involves the direct fluorination of benzenesulfonimide with elemental fluorine (F₂). researchgate.net A common procedure utilizes a 10% v/v mixture of F₂ in nitrogen gas bubbled through a solution of N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) at low temperatures, such as -40 °C. chemicalbook.com The synthesis can also be achieved starting from the sodium salt of dibenzenesulfonimide. nih.gov NFSI is a colorless crystalline solid and is favored for its relative stability and handling safety compared to other electrophilic fluorinating agents. chemicalbook.com

Development of Alternative F2-Free Synthetic Protocols for N-Fluoroaryl- and N-Fluorodibenzenesulfonimide Derivatives

Concerns over the use of elemental fluorine have driven the development of F₂-free synthetic protocols. For instance, the synthesis of [¹⁸F]-N-fluorobenzenesulfonimide has been achieved from sodium dibenzenesulfonimide, avoiding the direct use of [¹⁸F]F₂. nih.gov This method is particularly valuable for the synthesis of radiolabeled fluorinating agents for applications such as Positron Emission Tomography (PET). researchgate.net These alternative routes enhance the accessibility and safety of N-fluoro sulfonimide reagents.

Photochemical Processes for Chemoselective C-H Bond Fluorination

N-fluorosulfonimides, such as NFSI, are key reagents in modern photochemical C-H bond fluorination methods. nih.govrsc.org These processes allow for the direct conversion of a C-H bond to a C-F bond, a highly sought-after transformation in drug discovery. rsc.org In a typical setup, a substrate with an unactivated sp³ C-H bond is irradiated with a light source, often a UV lamp, in the presence of NFSI and a photocatalyst like tetrabutylammonium (B224687) decatungstate (TBADT). nih.gov This method offers a pathway for the late-stage fluorination of complex molecules with high chemoselectivity. nih.govrsc.org

Table 2: Components of a Typical Photochemical C-H Fluorination System

| Component | Example | Role |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Source of electrophilic fluorine |

| Photocatalyst | Tetrabutylammonium Decatungstate (TBADT) | Absorbs light and initiates the reaction |

| Light Source | 365 nm UV lamp | Provides energy for the photochemical process |

| Substrate | Organic compound with a C-H bond | Molecule to be fluorinated |

Palladium-Catalyzed Aminofluorination of Unsaturated Systems

The palladium-catalyzed aminofluorination of unsaturated systems, such as alkenes, is a powerful method for the vicinal difunctionalization of carbon-carbon double bonds, yielding valuable fluoroamine products. However, extensive investigation of the scientific literature indicates that this compound is not the reagent of choice for this transformation. Instead, N-fluorobenzenesulfonimide (NFSI) has been widely documented as a versatile reagent in this context, functioning as both a source of electrophilic fluorine and nitrogen, as well as an oxidant to facilitate the catalytic cycle.

In a typical palladium-catalyzed aminofluorination, the reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The process is initiated by the aminopalladation of the alkene. Subsequent oxidation of the resulting Pd(II) intermediate by a reagent such as NFSI leads to a Pd(IV)-fluoride species. Reductive elimination from this high-valent palladium complex then furnishes the desired aminofluorinated product and regenerates the active Pd(II) catalyst.

A notable example is the palladium-catalyzed intermolecular aminofluorination of styrenes. In this reaction, NFSI serves a dual role as both the aminating and fluorinating agent. d-nb.info The regioselectivity of this transformation is typically high, affording vicinal fluoroamine derivatives. The presence of a bidentate nitrogen ligand is often crucial for the success of this reaction. d-nb.info

Similarly, palladium-catalyzed diamination reactions of unactivated alkenes also utilize NFSI as an electrophilic aminating reagent. organic-chemistry.orgnih.gov These reactions can proceed in an intra/intermolecular fashion, incorporating one nitrogen atom from the substrate and the second from NFSI to generate cyclic diamine derivatives. organic-chemistry.orgnih.gov The proposed mechanism for this transformation also involves the formation of a Pd(IV) intermediate generated by the oxidation of a Pd(II) species by NFSI. organic-chemistry.org

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Elucidating Molecular Conformation and Packing

Analysis of Cyclohexane (B81311) Ring Conformations (e.g., Chair Conformation)

In the crystal structures of related N-cyclohexylbenzenesulfonamide derivatives, the cyclohexane ring consistently adopts a thermodynamically stable chair conformation. nih.govnih.govresearchgate.net This conformation minimizes steric strain and is the most common for substituted cyclohexanes. For instance, in the crystal structure of N-cyclohexyl-4-methoxybenzenesulfonamide, the cyclohexane ring exhibits an almost ideal chair conformation. nih.gov Similarly, the cyclohexane ring in N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide also adopts a classic chair conformation. nih.gov The puckering parameters, which quantitatively describe the conformation of the ring, have been determined for some of these analogs. For N-cyclohexyl-4-methoxybenzenesulfonamide, the total puckering amplitude (Q) is 0.559(4) Å, with θ = 1.8(4)° and φ = 338(9)°. nih.gov For N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, the puckering amplitude Q is 0.567 (2) Å, with θ = 178.8 (2)° and φ = 214 (11)°. nih.gov It is therefore highly probable that the cyclohexane ring in N-cyclohexyl-4-fluorobenzenesulfonamide also exists in a chair conformation in the solid state.

Table 1: Comparison of Cyclohexane Ring Conformation in Analogs

| Compound | Cyclohexane Conformation | Puckering Amplitude (Q) | Reference |

| N-Cyclohexyl-4-methoxybenzenesulfonamide | Chair | 0.559(4) Å | nih.gov |

| N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide | Chair | 0.567(2) Å | nih.gov |

| 4-Bromo-N-cyclohexylbenzenesulfonamide | Chair | Not Reported | researchgate.net |

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The solid-state packing of N-substituted benzenesulfonamides is significantly influenced by intermolecular hydrogen bonds. In compounds containing an N-H group, such as N-cyclohexyl-4-methoxybenzenesulfonamide and 4-bromo-N-cyclohexylbenzenesulfonamide, prominent intermolecular N-H···O hydrogen bonds are observed. nih.govresearchgate.net These interactions involve the hydrogen atom of the sulfonamide nitrogen and one of the oxygen atoms of the sulfonyl group of an adjacent molecule. This hydrogen bonding pattern typically leads to the formation of extended chains or networks within the crystal lattice, contributing to the stability of the crystal packing.

In the case of N-cyclohexyl-4-methoxybenzenesulfonamide, molecules are connected by intermolecular N-H···O hydrogen bonds, forming zigzag chains that propagate along the c-axis of the crystal. nih.gov For 4-bromo-N-cyclohexylbenzenesulfonamide, the crystal packing also features N-H···O hydrogen bonds, which result in C(4) chains extending along the stenutz.eu direction. researchgate.net In contrast, for N,N-disubstituted analogs like N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, where the N-H proton is absent, the intermolecular interactions are dominated by weaker C-H···O hydrogen bonds, which link the molecules into sheets. nih.gov Given the presence of the N-H proton in N-cyclohexyl-4-fluorobenzenesulfonamide, it is expected to form similar strong N-H···O hydrogen bonding networks in the solid state.

Table 2: Hydrogen Bonding in N-Cyclohexylbenzenesulfonamide Analogs

| Compound | Donor-H···Acceptor | Type of Network | Reference |

| N-Cyclohexyl-4-methoxybenzenesulfonamide | N-H···O | Zigzag chains | nih.gov |

| 4-Bromo-N-cyclohexylbenzenesulfonamide | N-H···O | C(4) chains | researchgate.net |

| N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide | C-H···O | 2D sheets | nih.gov |

Conformational Studies of Sulfonamide Linkages

The geometry of the sulfonamide linkage (-SO₂-NH-) is a key structural feature. X-ray crystallographic studies of analogous compounds reveal that the sulfur atom in the sulfonamide group adopts a distorted tetrahedral geometry. nih.gov The bond angles around the sulfur atom deviate from the ideal tetrahedral angle of 109.5° due to the presence of the double bonds to the oxygen atoms and the different steric and electronic nature of the substituents.

Table 3: Selected Bond Angles and Torsion Angles of the Sulfonamide Linkage in Analogs

| Compound | O=S=O Angle (°) | C-S-N-C Torsion Angle (°) | Reference |

| N-Cyclohexyl-4-methoxybenzenesulfonamide | 120.39(18) | Not Reported | nih.gov |

| 4-Bromo-N-cyclohexylbenzenesulfonamide | Not Reported | -77.8(3) | researchgate.net |

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the structural elucidation of organic compounds in both solution and solid states. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, while Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

While specific NMR data for N-cyclohexyl-4-fluorobenzenesulfonamide is not detailed in the searched literature, the expected chemical shifts and coupling patterns can be inferred from data available for its analogs, such as N-cyclohexyl-4-methylbenzenesulfonamide. chemicalbook.com

¹H NMR: The ¹H NMR spectrum of N-cyclohexyl-4-fluorobenzenesulfonamide is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group and the protons of the cyclohexyl ring. The aromatic protons would likely appear as two doublets of doublets due to coupling with each other and with the fluorine atom. The protons on the cyclohexyl ring would resonate in the aliphatic region, typically between 1.0 and 3.5 ppm, with complex splitting patterns due to spin-spin coupling. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet or a doublet, depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The aromatic carbons of the 4-fluorophenyl group would show characteristic chemical shifts, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons of the cyclohexyl ring would appear in the upfield region of the spectrum. For N-cyclohexyl-4-methylbenzenesulfonamide, the cyclohexyl carbons are observed in the range of 24-55 ppm. chemicalbook.com

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common, can provide direct information about the electronic environment of the sulfonamide nitrogen atom. The chemical shift of the nitrogen would be sensitive to the nature of the substituents on the sulfur and nitrogen atoms.

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for N-Cyclohexyl-4-fluorobenzenesulfonamide (based on analogs)

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 140 |

| Cyclohexyl CH | 1.0 - 3.5 | 24 - 55 |

| NH | Variable (broad) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. The electron ionization (EI) mass spectrum of N-cyclohexyl-4-fluorobenzenesulfonamide would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of N-cyclohexyl-4-fluorobenzenesulfonamide under EI conditions would likely involve cleavage of the S-N bond and the C-S bond, as well as fragmentation of the cyclohexyl ring. Common fragmentation pathways for related sulfonamides include the loss of the cyclohexyl group, the formation of the 4-fluorobenzenesulfonyl cation, and the generation of ions corresponding to the cyclohexyl cation and its fragments. Analysis of the mass spectrum of N-cyclohexyl-p-toluenesulfonamide shows characteristic peaks at m/z 155 (toluenesulfonyl), 91 (tropylium ion), and fragments of the cyclohexyl ring. A similar pattern would be anticipated for the 4-fluoro analog, with the corresponding shift in mass for the aromatic fragment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of N-Cyclohexyl-4-fluorobenzenesulfonamide is complex, with contributions from the three main structural components: the 4-fluorophenyl group, the sulfonamide linker, and the cyclohexyl moiety. The interpretation of the spectrum relies on the comparison with data from related molecules and established group frequency ranges. researchgate.networldnewsnaturalsciences.com

Key Vibrational Modes:

Sulfonamide Group (SO₂NH): The sulfonamide group exhibits several characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the range of 935-875 cm⁻¹. researchgate.net Additionally, scissoring vibrations of the SO₂ group can be found in the 600-520 cm⁻¹ range. researchgate.net

4-Fluorophenyl Group: The aromatic ring gives rise to a number of characteristic bands. The C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C-C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. researchgate.net The C-F stretching vibration is a key indicator of the fluoro-substitution and its position can be influenced by the electronic environment.

Cyclohexyl Group: The cyclohexyl ring has its own set of characteristic vibrations. The C-H stretching vibrations of the CH₂ groups are found just below 3000 cm⁻¹. The scissoring and rocking vibrations of the CH₂ groups are expected in the 1465-1445 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.

N-H Group: The N-H stretching vibration of the sulfonamide is a significant feature, typically appearing as a broad band in the 3400-3200 cm⁻¹ region in the IR spectrum. researchgate.net The position and shape of this band can be indicative of hydrogen bonding interactions within the crystal lattice.

The following table summarizes the expected and observed vibrational frequencies for N-Cyclohexyl-4-fluorobenzenesulfonamide and related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequencies in Related Compounds (cm⁻¹) (Compound) | Technique |

| N-H Stretch | 3400-3200 | 3399 ((E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide) researchgate.net | IR/Raman |

| Aromatic C-H Stretch | >3000 | 3066 ((E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide) researchgate.net | Raman |

| Aliphatic C-H Stretch | <3000 | - | IR/Raman |

| C=N Stretch | - | 1589.34 ((E)-N-(4-methylbenzylidene)-4-fluorobenzenesulfonamide) worldnewsnaturalsciences.com | IR |

| Aromatic C=C Stretch | 1600-1450 | 1500, 1450 ((E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide) researchgate.net | IR/Raman |

| Asymmetric SO₂ Stretch | 1350-1300 | - | IR/Raman |

| Symmetric SO₂ Stretch | 1160-1140 | - | IR/Raman |

| N-S Stretch | 935-875 | 939 ((E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide) researchgate.net | Raman |

| SO₂ Scissoring | 600-520 | 569, 572, 584 ((E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide) researchgate.net | IR/Raman |

Electronic Spectroscopy: UV-Visible Absorption Characteristics

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. researchgate.net

The UV-Visible spectrum of N-Cyclohexyl-4-fluorobenzenesulfonamide is primarily determined by the electronic transitions within the 4-fluorophenylsulfonamide chromophore. The cyclohexyl group, being a saturated aliphatic moiety, does not exhibit significant absorption in the near-UV and visible regions.

For N-aryl substituted sulfonamides, the electronic absorption spectra are typically observed in the range of 200-400 nm. researchgate.net The spectrum of a related compound, N-cyclohexyl benzothiazole-2-sulfenamide, shows changes in absorbance upon degradation, indicating the role of the aromatic portion in the UV-Vis spectrum. researchgate.net The absorption bands in these types of molecules are generally attributed to π → π* transitions within the aromatic ring. The presence of the fluorine atom and the sulfonamide group as substituents on the benzene (B151609) ring can influence the position and intensity of these absorption bands.

The solvent used for spectroscopic measurements can also affect the absorption maxima due to solute-solvent interactions. researchgate.net A study on N-aryl substituted dodekanamides demonstrated the effect of solvent polarity and hydrogen bonding on the electronic absorption spectra. researchgate.net

The expected electronic transitions for N-Cyclohexyl-4-fluorobenzenesulfonamide are summarized in the table below, based on data from analogous compounds.

| Electronic Transition | Typical Wavelength Range (nm) | Observed Maxima (λmax) in Related Compounds (nm) (Compound) | Solvent |

| π → π* (Aromatic Ring) | 200-300 | 218, 264 (Uracil - for comparison of a heterocyclic system) sielc.com | - |

| n → π* | ~270-350 | - | - |

It is important to note that the specific absorption maxima (λmax) for N-Cyclohexyl-4-fluorobenzenesulfonamide would need to be determined experimentally. The data presented here are based on the analysis of structurally similar compounds and general principles of electronic spectroscopy.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It is widely employed for studying sulfonamides to predict geometries, electronic characteristics, and spectroscopic data. researchgate.netmdpi.com DFT calculations on N-Cyclohexyl 4-fluorobenzenesulfonamide (B1215347) can elucidate how the interplay between the electron-withdrawing fluorophenyl group and the bulky, hydrophobic cyclohexyl moiety dictates its molecular properties.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

In N-Cyclohexyl 4-fluorobenzenesulfonamide, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the fluorinated benzene (B151609) ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the electron-accepting sulfonyl group and the antibonding orbitals of the aromatic ring. The fluorine substituent, being highly electronegative, influences the energy levels of these orbitals. Natural Bond Orbital (NBO) analysis can further detail the charge distribution, revealing the electronegative character of the oxygen, nitrogen, and fluorine atoms. researchgate.net

Table 1: Conceptual DFT-Predicted Electronic Properties of this compound This table is based on general principles of DFT analysis applied to sulfonamides.

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively low due to the electron-withdrawing 4-fluorophenyl group. | Indicates the energy required to remove an electron; relates to ionization potential. |

| LUMO Energy | Low, stabilized by the sulfonyl (SO₂) group. | Indicates the ability to accept an electron; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Moderately large. | Correlates with chemical stability; a larger gap suggests lower reactivity. researchgate.net |

| Dipole Moment (μ) | Significant due to the polar SO₂NH and C-F groups. | Influences solubility and intermolecular interactions. |

| NBO Charges | Negative charges on O, N, and F atoms; positive charge on the S atom. | Reveals sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net |

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman), which arise from the quantized vibrational motions of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental bands to specific functional group vibrations. researchgate.net For this compound, key vibrational modes can be predicted. For instance, studies on similar fluorinated benzamides and related structures provide expected ranges for these vibrations. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Based on DFT studies of analogous structures.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Reference Insight |

|---|---|---|---|

| N-H | Stretching | ~3200 - 3300 | The position indicates potential hydrogen bonding. nih.gov |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | Characteristic of the benzene ring. |

| C-H (Cyclohexyl) | Stretching | ~2850 - 2950 | Characteristic of the aliphatic ring. |

| S=O | Asymmetric Stretching | ~1320 - 1370 | A strong, characteristic band for sulfonamides. |

| S=O | Symmetric Stretching | ~1150 - 1180 | Another strong, characteristic band for sulfonamides. |

| C-F | Stretching | ~1200 - 1250 | Vibrations involving fluorine are often strong in IR spectra. researchgate.net |

| S-N | Stretching | ~900 - 940 | Indicates the formation of the sulfonamide linkage. nih.gov |

Mechanistic Studies of Reactions Involving Fluorinated Sulfonamides

Computational studies are instrumental in elucidating the complex reaction mechanisms involving sulfonamides. DFT can map potential energy surfaces, identify transition states, and calculate activation barriers, thereby predicting the most likely reaction pathways. For instance, theoretical investigations into the degradation of sulfonamides by hydroxyl radicals have shown that reactions can proceed via hydrogen abstraction from the amine group or through an addition reaction at the aromatic ring. researchgate.net

Furthermore, computational studies on the synthesis of aryl sulfonyl fluorides have detailed the catalytic cycle of processes like the Bi(III)-catalyzed insertion of SO₂ into a metal-carbon bond. nih.gov Such studies reveal the crucial role of the catalyst and other reagents in facilitating key steps like transmetallation and oxidative addition, all of which are kinetically and thermodynamically evaluated through calculation. nih.gov These mechanistic insights are vital for optimizing existing synthetic routes and for the rational design of new catalysts and reactions for producing fluorinated sulfonamides. nih.govacs.org

Molecular Dynamics and Conformational Analysis

While X-ray crystallography provides a static picture of a molecule's solid-state structure, conformational analysis and molecular dynamics (MD) simulations explore its flexibility and behavior in a dynamic environment, such as in solution. peerj.comnih.gov For this compound, a key structural feature is the cyclohexyl ring. Crystallographic studies of highly similar compounds, such as N-Cyclohexyl-4-methylbenzenesulfonamide and N-Cyclohexyl-4-methoxybenzenesulfonamide, confirm that the cyclohexyl ring consistently adopts a stable chair conformation. nih.govnih.gov This is the lowest energy conformation for a cyclohexane (B81311) ring, and it is expected to be the predominant form for this compound as well.

Ligand-Protein Interaction Modeling and Pharmacophore Development

The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. acs.org Computational docking is a technique used to predict how a ligand, such as this compound, might bind to the active site of a target protein. nih.govacs.org This method models the interactions, such as hydrogen bonds and hydrophobic contacts, and estimates the binding affinity. nih.gov Studies on various sulfonamides have shown their ability to bind to diverse enzymes, often through interactions involving the sulfonamide moiety with key residues or metal cofactors in the protein's active site. nih.govresearchgate.net

From these binding studies, a pharmacophore model can be developed. A pharmacophore represents the essential steric and electronic features required for optimal molecular interaction with a specific biological target. nih.gov For this compound, these features would include hydrogen bond donors and acceptors, and hydrophobic and aromatic regions, which can be used to screen large compound libraries for new potential inhibitors. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | N-H group | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu) in a protein active site. |

| Hydrogen Bond Acceptor | Sulfonyl (SO₂) oxygens | Interaction with amide N-H groups or basic/polar residues (e.g., Asn, Gln, His). acs.org |

| Hydrophobic Region | Cyclohexyl ring | Binding within a hydrophobic pocket of a protein, interacting with aliphatic residues (e.g., Val, Leu, Ile). peerj.com |

| Aromatic Ring | 4-fluorophenyl group | π-π stacking or π-cation interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Halogen Bond Acceptor | Fluorine atom | Potential for halogen bonding with electron-rich atoms in the binding site. |

Computational Binding Studies in Catalytic Systems

Beyond biological targets, computational methods are used to study how molecules like this compound interact within catalytic systems. DFT calculations can model the binding of a substrate to a metal or organocatalyst, providing insight into the forces that drive the catalytic transformation.

For example, in the enantioselective synthesis of chiral S(VI)-F compounds, mechanistic studies supported by DFT calculations revealed that a complex hydrogen-bonding network between the catalyst, the substrate, and the fluoride (B91410) source was essential for achieving high enantioselectivity. acs.org Similarly, computational investigations of Bi(III)-catalyzed reactions have elucidated how the substrate binds to the metal center, facilitating subsequent bond-forming steps. nih.gov These studies on the binding and activation of sulfonyl-containing molecules within a catalyst's coordination sphere are crucial for understanding reaction outcomes and for designing more efficient and selective synthetic methods. nih.gov

Biological Activities and Pharmacological Applications in Medicinal Chemistry

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The two primary isoforms, COX-1 and COX-2, play distinct roles, with COX-2 being a key target for anti-inflammatory drugs.

The development of selective COX-2 inhibitors has been a significant area of research aimed at producing anti-inflammatory agents with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Within this context, fluorobenzenesulfonamide derivatives have emerged as a promising class of compounds.

One notable example is JTE-522, a potent and selective COX-2 inhibitor, which is chemically identified as 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide. bldpharm.comnih.gov This compound's structure incorporates the core N-cyclohexyl-4-fluorobenzenesulfonamide motif, albeit with additional complexity. JTE-522 has demonstrated marked selective inhibition of COX-2 over COX-1. For instance, it has an IC50 value of 6.4 x 10⁻⁷ M for sheep cyclooxygenase-2, while showing no significant inhibition of sheep cyclooxygenase-1 at concentrations up to 10⁻⁴ M. bldpharm.com In cellular assays using rat peritoneal macrophages, JTE-522 significantly inhibited prostaglandin (B15479496) E2 production dependent on COX-2. bldpharm.com

The structure of COX inhibitors is critical to their selectivity for the COX-2 isoform. The presence of a sulfonamide or a similar functional group on one of the aryl rings is a common feature in many selective COX-2 inhibitors. researchgate.net The larger and more accommodating active site of COX-2 compared to COX-1 allows for the binding of bulkier molecules. This structural difference is a key determinant of selectivity.

The general class of diaryl heterocycles, which includes many COX-2 inhibitors, often features a para-sulfonamide or para-sulfonylmethane group on an aryl ring, a feature found to be crucial for optimal COX-2 selectivity and inhibitory potency. researchgate.net While specific structure-activity relationship studies detailing the direct impact of the N-cyclohexyl group in N-Cyclohexyl-4-fluorobenzenesulfonamide on COX-2 selectivity are not extensively documented in the public domain, the established importance of the sulfonamide moiety in related selective inhibitors underscores its significance. nih.gov The development of various diaryl heterocycles as selective COX-2 inhibitors highlights the modular nature of these compounds, where different heterocyclic cores can be combined with the essential sulfonylphenyl pharmacophore. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The sulfonamide group is crucial for their inhibitory activity, as it coordinates with the zinc ion in the enzyme's active site. The nature of the substituents on the benzene (B151609) ring and the sulfonamide nitrogen can significantly influence the inhibitory potency and selectivity against different CA isoforms.

| Compound Type | Target Isoform(s) | Inhibition Range (Ki) | Reference |

| Sulfonamides with phthalimido moieties | hCA II, hCA IX | 2.4 nM - 4515 nM (hCA II), 9.7 nM - 7766 nM (hCA IX) | nih.gov |

| Ureido-substituted benzenesulfonamides | hCA IX, hCA XII | 7 nM - 45 nM (hCA IX), 4 nM - 6 nM (hCA XII) | mdpi.com |

This table presents data for structurally related sulfonamide compounds to provide context for the potential activity of N-Cyclohexyl-4-fluorobenzenesulfonamide.

The inhibition of carbonic anhydrase, particularly the hCA II isoform located in the ciliary body of the eye, leads to a reduction in aqueous humor production and consequently lowers intraocular pressure (IOP). This mechanism is the basis for the use of CA inhibitors in the treatment of glaucoma. Topical CAIs like dorzolamide (B1670892) and brinzolamide (B135381) are sulfonamide derivatives that have been developed to minimize systemic side effects.

The design of novel antiglaucoma agents often involves modifying the basic sulfonamide scaffold to enhance potency, selectivity, and ocular bioavailability. Recent research has focused on dual-tailed approaches to design CA inhibitors that can interact with both hydrophobic and hydrophilic pockets within the CA active site, leading to potent and sustained IOP-lowering effects. Although direct evidence for N-Cyclohexyl-4-fluorobenzenesulfonamide as an antiglaucoma agent is not available, its structural features as a sulfonamide make it a relevant scaffold for investigation in this therapeutic area.

Modulation of Protein Kinase Activity (e.g., SGK-1, PI3K/mTOR)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by phosphorylating other proteins. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them important targets for drug development.

Currently, there is no publicly available research directly linking N-Cyclohexyl-4-fluorobenzenesulfonamide to the modulation of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) or the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Similarly, SGK-1 is involved in various cellular processes and has been identified as a potential therapeutic target. While some sulfonamide-based compounds have been explored as kinase inhibitors, the specific activity of N-Cyclohexyl-4-fluorobenzenesulfonamide in this context remains an area for future investigation.

Antiviral Potential (e.g., Anti-HBV, Anti-HIV)

No specific studies detailing the anti-HBV or anti-HIV activity of N-Cyclohexyl-4-fluorobenzenesulfonamide were found.

Antimicrobial and Antitubercular Activities

No data is available on the specific antimicrobial or antitubercular efficacy of N-Cyclohexyl-4-fluorobenzenesulfonamide.

Investigation of H3 Receptor Activity for Metabolic Disorders

There is no published research investigating the interaction of N-Cyclohexyl-4-fluorobenzenesulfonamide with the H3 receptor or its potential application in metabolic disorders.

Other Emerging Therapeutic Applications (e.g., Neurological Disorders, Anti-tumor Activity, Tendon/Ligament Injuries)

No specific research was identified that explores the use of N-Cyclohexyl-4-fluorobenzenesulfonamide for neurological disorders, as an anti-tumor agent, or for the treatment of tendon and ligament injuries.

Due to the absence of specific data for N-Cyclohexyl-4-fluorobenzenesulfonamide, the generation of a scientifically accurate article according to the provided outline is not possible at this time.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Influence of N-Cyclohexyl Moiety on Biological Activity and Selectivity

The N-cyclohexyl group plays a significant role in the biological activity of benzenesulfonamide (B165840) derivatives. The conformation of the cyclohexyl ring, which typically adopts a chair form, and its attachment to the sulfonamide nitrogen can influence how the molecule interacts with its biological target. nih.govnih.govnih.gov

In many derivatives, the cyclohexyl ring's orientation, with the nitrogen atom attached in an equatorial position, is a common feature. nih.gov The lipophilic nature of the cyclohexyl group can contribute to the molecule's ability to cross cell membranes. The size and steric bulk of this group are also critical for fitting into the binding pockets of target enzymes.

Studies on various benzenesulfonamide derivatives have shown that the nature of the substituent on the nitrogen atom is a key determinant of biological activity. For instance, in a series of N-substituted benzenesulfonamides, the presence of a cyclohexyl group was found to be important for certain biological activities. The substitution pattern on the cyclohexyl ring itself can also be modified to fine-tune activity and selectivity.

| Compound/Derivative | Modification | Impact on Activity/Selectivity |

| N-Cyclohexylbenzenesulfonamide | Presence of N-cyclohexyl group | Influences binding orientation and lipophilicity. nih.gov |

| N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide | Addition of a benzyl (B1604629) group to the nitrogen | Alters the dihedral angles between the aromatic and cyclohexyl rings, potentially affecting receptor interaction. nih.gov |

| N-Cyclohexyl-4-methoxybenzenesulfonamide | Methoxy substitution on the benzene (B151609) ring | The cyclohexane (B81311) ring maintains a chair conformation, crucial for the overall molecular shape. nih.gov |

Role of the Fluorine Atom in Enhancing Bioactivity and Pharmacological Profiles

The introduction of a fluorine atom, particularly at the para-position of the benzenesulfonamide ring, has become a common strategy in drug design to enhance a molecule's therapeutic potential. nih.gov The fluorine atom's high electronegativity and relatively small size allow it to significantly alter the electronic properties of the molecule without causing large steric hindrance. chemimpex.comresearchgate.net

The presence of fluorine can lead to:

Enhanced Biological Activity: Fluorine can increase the potency of a compound by favorably interacting with the target protein. nih.gov

Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and increasing its half-life. nih.gov

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through biological membranes. nih.gov

Favorable Binding Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme. researchgate.net

For example, 4-fluorobenzenesulfonamide (B1215347) is a key intermediate in the synthesis of various pharmaceuticals, including antibacterial and antiviral agents, where the fluorine atom is credited with enhancing efficacy. chemimpex.com In the context of kinase inhibitors, fluoro-substitutions have been shown to be crucial for potent activity against specific targets like hCA IX. mdpi.com

| Property | Influence of Fluorine | Reference |

| Biological Potency | Can increase due to favorable interactions with target. | nih.gov |

| Metabolic Stability | Increased due to the strength of the C-F bond. | nih.gov |

| Membrane Permeability | Enhanced lipophilicity improves passage through membranes. | nih.gov |

| Binding Affinity | Can participate in hydrogen bonds and other key interactions. | researchgate.net |

Systematic Modification of the Benzenesulfonamide Scaffold for Optimized Efficacy

The benzenesulfonamide scaffold is a versatile platform that allows for systematic modifications to optimize biological activity. nih.govnih.gov Researchers have explored various substitutions on the benzene ring and the sulfonamide group to develop compounds with improved potency and selectivity for a wide range of targets, including enzymes like carbonic anhydrases and kinases. nih.govnih.gov

Key strategies for modification include:

Substitution on the Benzene Ring: Introducing different functional groups at various positions on the phenyl ring can modulate the electronic and steric properties of the molecule. For instance, meta-substituted benzenesulfonamides have been identified as potent inhibitors of metallo-β-lactamases. rsc.org

Modification of the Sulfonamide Group: The "tail approach" involves appending different chemical moieties to the sulfonamide group to interact with various regions of the target's active site. nih.gov This can lead to enhanced binding affinity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacological profiles.

These modifications have led to the discovery of benzenesulfonamide derivatives with potent activity against various diseases, including cancer and microbial infections. nih.govresearchgate.net For example, the design of novel benzenesulfonamide derivatives has resulted in potent inhibitors of polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov

Design and Evaluation of Functionalized Analogues and Prodrugs

To improve the drug-like properties of benzenesulfonamide derivatives, researchers have designed and evaluated a variety of functionalized analogues and prodrugs. Functionalization can address issues such as poor solubility or off-target effects, while prodrug strategies can enhance bioavailability and target-specific drug delivery.

Examples of such design strategies include:

Introduction of Solubilizing Groups: Incorporating polar functional groups can improve the aqueous solubility of the compounds.

Synthesis of Prodrugs: Converting the active molecule into a prodrug form that is metabolized into the active agent in the body can improve its pharmacokinetic profile.

Development of Functionalized Imidazole (B134444) Derivatives: The synthesis of benzenesulfonamide-bearing functionalized imidazole derivatives has yielded compounds with potent antimicrobial activity against multidrug-resistant bacteria. mdpi.com

The evaluation of these analogues involves a range of in vitro and in vivo assays to determine their biological activity, selectivity, and pharmacokinetic properties. For example, newly synthesized benzenesulfonamide derivatives have been evaluated for their anticancer activity against various cell lines, with some compounds showing significant inhibitory effects. researchgate.net

Catalytic Applications of Fluorinated Sulfonamide Reagents

N-Fluorobenzenesulfonimide (NFSI) as a Versatile Fluorinating Agent

N-Fluorobenzenesulfonimide (NFSI) is a stable, crystalline solid that serves as a key electrophilic fluorinating agent. wikipedia.orgbeilstein-journals.orgchemicalbook.com Its popularity stems from its commercial availability, ease of handling, and broad reactivity. beilstein-journals.orgchemicalbook.com Unlike some other fluorinating agents, NFSI is often considered a pure fluorine donor, which helps to minimize side reactions like overoxidation, making it highly valuable in complex synthetic pathways, especially those catalyzed by transition metals. mdpi.com NFSI's utility extends beyond simple fluorination; it can also act as an oxidant, an amination reagent, and a source for the phenylsulfonyl group, showcasing its multifaceted nature in chemical synthesis. chemicalbook.combeilstein-journals.org

NFSI is highly effective for the electrophilic fluorination of soft nucleophiles such as carbanions and enolates. researchgate.net The reaction generally proceeds through a direct attack of the nucleophile on the fluorine atom of NFSI. nih.gov This process is a cornerstone for synthesizing α-fluorocarbonyl compounds, which are important structural motifs in medicinal chemistry.

Metal enolates, including those derived from lithium, are compatible with NFSI for creating monofluorinated carbonyl compounds. wikipedia.org Kinetic studies have been conducted to compare the fluorinating power of NFSI with other N-F reagents. These studies, which investigated reactions with enamines and carbanions, followed second-order kinetics and allowed for the derivation of electrophilicity parameters (E). nih.gov These parameters are instrumental for rationalizing known fluorination outcomes and designing new synthetic routes. nih.gov

Table 1: Reactivity of NFSI with Various Nucleophiles

| Nucleophile Type | Substrate Example | Product Type | Key Findings |

|---|---|---|---|

| Carbanions | Metal enolates | α-Fluorocarbonyl compounds | NFSI is effective for monofluorination, though other reagents may offer better yields with specific metals like lithium. wikipedia.org |

| Enolates | Silyl enol ethers | Fluorinated enamines/ketones | NFSI reacts readily with electron-rich substrates under mild conditions. |

The development of stereoselective and enantioselective fluorination methods is crucial for the synthesis of chiral organofluorine compounds, particularly for pharmaceutical applications. NFSI is a key reagent in many of these advanced catalytic systems.

Catalytic enantioselective fluorination of 3-substituted oxindoles has been achieved with high yields (up to 98%) and excellent enantioselectivities (up to 99% ee) using a Scandium(III)/N,N'-dioxide complex with NFSI as the fluorine source. researchgate.net Similarly, chiral primary amine catalysis can be used for the asymmetric α-fluorination of β-ketocarbonyls, where a simple change in the fluorinating reagent can switch the resulting enantiomer. researchgate.net

Other successful strategies include:

Organocatalysis: Proline derivatives have been used to catalyze the electrophilic fluorination of aldehydes (generated in situ from allylic alcohols) with NFSI, achieving high enantioselectivity. chemicalbook.com

Metal Catalysis: Chiral palladium complexes have proven effective for the enantioselective fluorination of various β-ketoesters. researchgate.net

Mechanochemistry: Asymmetric fluorination of β-keto esters has been demonstrated under solvent-free ball-milling conditions, highlighting a more sustainable approach. beilstein-journals.orgnih.gov

NFSI's reactivity is not limited to being a simple fluorine donor; it also functions as a strong oxidant, a property that is harnessed in a variety of functionalization reactions. organic-chemistry.org This dual reactivity allows for novel transformations where NFSI promotes oxidation, enabling subsequent reactions. For instance, it can facilitate the reductive elimination step in transition metal catalytic cycles. organic-chemistry.org

Examples of its application in oxidative functionalization include:

Aza-Wacker Reactions: Organoselenium-catalyzed intramolecular C-H amination of olefinic hydrazones and oximes is enabled by NFSI. organic-chemistry.org

Carbonyl Allylation: In a palladium-catalyzed process, NFSI acts as the oxidant for the oxidative allylic C-H borylation, which is a key step in the allylation of aldehydes. organic-chemistry.org

C-H Functionalization: A copper-catalyzed C-H fluorination with NFSI can be followed by the substitution of the newly installed fluoride (B91410) with various nucleophiles, allowing for the site-selective transformation of benzylic C-H bonds. organic-chemistry.org

Alkene Functionalization: NFSI has been used as both a nitrogen and fluorine source in the copper-catalyzed radical aminofluorination of styrenes. researchgate.net It also enables metal-free oxidative trideuteromethylthiolation of alkenes. organic-chemistry.org

Applications of NFSI Derivatives in Organic Transformations

To fine-tune reactivity and selectivity, various derivatives of NFSI have been synthesized. researchgate.net These derivatives, often featuring electron-withdrawing or electron-donating groups on the benzene (B151609) rings, exhibit different oxidizing and fluorinating capabilities compared to the parent NFSI. researchgate.net A practical, F₂-free synthesis of these derivatives has been developed, making them more accessible. researchgate.net

NFSI derivatives have been employed in several key transformations:

Palladium-Catalyzed C-H Fluorination: Palladium catalysts, in combination with NFSI, are used for the regioselective ortho-C-H fluorination of substrates containing N-heterocyclic directing groups. nih.gov

Amination Reactions: NFSI and its derivatives can serve as an amine source. Palladium-catalyzed direct amination of aromatic C-H bonds and transition-metal-free C-3 amination of indoles have been reported. nih.gov

Aminofluorination: Novel NFSI derivatives with deprotectable substituents have been developed for the palladium-catalyzed aminofluorination of styrenes, yielding products that can be easily converted to valuable β-fluoroamines. researchgate.net

Phase-Transfer Catalysis in Fluorination Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases (e.g., a solid salt and a substrate in an organic solvent). This approach is particularly useful for fluorination reactions using inorganic fluoride salts. More recently, the principles of PTC have been extended to electrophilic fluorination using reagents like NFSI.

Chiral anion phase-transfer catalysis has been successfully applied to the enantioselective electrophilic fluorination of alkenes. pnas.org In this system, a chiral phosphate (B84403) anion catalyst forms a soluble, chiral ion pair with the cationic portion of an electrophilic fluorine source (like Selectfluor, though the principle extends to related systems), enabling highly enantioselective reactions. pnas.org This method takes advantage of hydrogen bonding between the catalyst and directing groups on the substrate to achieve high levels of control. pnas.org

Furthermore, hydrogen bonding phase-transfer catalysis (HB-PTC) has emerged as a novel concept, originally developed for activating alkali metal fluorides like CsF and KF for nucleophilic fluorination. acs.orgacs.org This strategy uses hydrogen-bond donors, such as ureas, to bind to the fluoride anion, enhancing its solubility and reactivity in an organic phase. acs.org While distinct from electrophilic fluorination with NFSI, the development of advanced PTC systems highlights a major trend toward catalytic control in fluorination chemistry, enabling reactions under mild conditions with high selectivity. acs.orgrsc.org

Emerging Research Frontiers and Interdisciplinary Applications

Bioimaging and Fluorescent Probe Development

While specific research on N-Cyclohexyl 4-fluorobenzenesulfonamide (B1215347) as a fluorescent probe is not extensively documented, the structural motifs present in the molecule suggest a potential for such applications. Fluorescent probes are instrumental in visualizing and quantifying biological processes at the cellular and subcellular levels. The development of these probes often involves the integration of a fluorophore, a recognition element for a specific analyte, and a signaling mechanism.

The core structure of N-Cyclohexyl 4-fluorobenzenesulfonamide, combining an aromatic ring with a sulfonamide group, is a common feature in the design of fluorescent sensors. For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and related compounds are classic reagents used to label amines and proteins for fluorescent detection. The environmental sensitivity of the sulfonamide-based fluorophore allows for the detection of changes in the local environment, such as polarity or the binding to a biological target.

The development of fluorescent probes for detecting specific metal ions, such as Zn²⁺, often utilizes a fluorophore coupled with a chelating agent. nih.gov The fluorescence of the probe can be "turned on" or "turned off" upon binding to the target ion. nih.gov For example, a probe constructed with a fluorophore, a Zn²⁺ chelator, a linker, and a tag for subcellular localization can exhibit a strong fluorescence enhancement upon binding to Zn²⁺. nih.gov While this compound itself is not a fluorescent probe, its scaffold could be chemically modified to incorporate chelating moieties or reactive groups, thereby serving as a platform for the development of novel sensors for bioimaging applications.

Agrochemistry and Crop Protection Applications

The sulfonamide functional group is a cornerstone of modern agrochemistry, with numerous commercial herbicides and fungicides containing this moiety. nih.gov Fluorinated sulfonamides, in particular, have demonstrated significant potential in the development of effective crop protection agents. nih.govdntb.gov.ua The introduction of fluorine can enhance the biological activity, metabolic stability, and soil mobility of these compounds, leading to more potent and selective agrochemicals. nih.gov

Several classes of sulfonamide-based herbicides are known to act by inhibiting key enzymes in weeds, such as acetolactate synthase (ALS). nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. nih.gov Herbicides containing a fluorinated sulfonamide group have shown efficacy in controlling a broad spectrum of weeds in major crops like rice, corn, cotton, and soybeans. nih.gov These compounds can be applied both pre- and post-emergence to manage weed populations and improve crop yields. nih.gov

While specific herbicidal or fungicidal activity for this compound is not reported in the provided search results, its structural similarity to known agrochemicals suggests it could be a valuable synthon or lead compound in the discovery of new crop protection agents. The combination of the cyclohexyl ring, which can influence lipophilicity and binding to target proteins, and the 4-fluorobenzenesulfonamide group, a key pharmacophore in many agrochemicals, makes this an interesting scaffold for further investigation.

Table 1: Examples of Fluorinated Sulfonamide-based Agrochemicals

| Compound Name | Type | Mode of Action |

| Penoxsulam | Herbicide | Acetolactate synthase (ALS) inhibitor nih.gov |

| Triafamone | Herbicide | Acetolactate synthase (ALS) inhibitor nih.gov |

| Sulfentrazone | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor nih.gov |

| Fluopyram | Fungicide/Nematicide | Succinate dehydrogenase inhibitor (SDHI) |

Future Directions in Drug Discovery and Development for Fluorinated Sulfonamides

The sulfonamide group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anticonvulsant, and anticancer drugs. nih.govnih.gov The incorporation of fluorine into these molecules is a well-established strategy to enhance their pharmacological properties. nih.govresearchgate.netresearchgate.net Fluorine can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. nih.gov

The future of drug discovery with fluorinated sulfonamides like this compound lies in several key areas:

Targeted Therapies: The development of highly selective inhibitors for specific enzymes or receptors is a major goal in modern drug discovery. The unique electronic properties of the C-F bond can be exploited to fine-tune the binding interactions of a drug candidate with its biological target. nih.gov

Central Nervous System (CNS) Agents: The ability of fluorine to increase lipophilicity can aid in the penetration of the blood-brain barrier, a critical step for drugs targeting the CNS. nih.gov Sulfonamide-based compounds are being explored for a variety of CNS disorders. nih.gov

Anticancer Agents: Many successful anticancer drugs contain fluorine. nih.gov Fluorinated sulfonamides can be designed to inhibit key signaling pathways involved in cancer cell proliferation and survival. nih.gov Recent research has focused on developing sulfonamide derivatives as inhibitors of targets like β-catenin. nih.gov

The versatile nature of the arylsulfonamide motif, combined with the beneficial properties of fluorine, ensures that compounds like this compound will continue to be valuable starting points for the design of novel therapeutic agents. nih.gov

Challenges and Opportunities in the Synthesis and Application of this compound and its Analogues

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexylamine (B46788). While this is a relatively straightforward transformation, the synthesis of more complex analogues can present challenges.

Challenges:

Regioselectivity: The introduction of additional substituents onto the aromatic or cyclohexyl rings requires careful control of regioselectivity.

Fluorination Methods: While many methods for introducing fluorine into organic molecules exist, they often require specialized reagents and conditions. researchgate.net Late-stage fluorination of complex molecules remains a significant challenge. researchgate.net

Purification: The purification of sulfonamides can sometimes be difficult due to their polarity and potential for hydrogen bonding.

Opportunities:

Combinatorial Chemistry: The modular nature of the synthesis allows for the rapid generation of libraries of analogues by varying the amine and sulfonyl chloride components. This can accelerate the discovery of compounds with desired biological activities.

Catalytic Methods: The development of new catalytic methods for the synthesis of sulfonamides and the introduction of fluorine can lead to more efficient and sustainable synthetic routes.

Flow Chemistry: The use of flow chemistry can offer advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of these compounds.

The synthesis of related compounds, such as N-cyclohexyl-N-propyl benzenesulfonamide (B165840), has been reported and involves the N-alkylation of a pre-formed sulfonamide. nih.gov This suggests that a variety of analogues of this compound can be accessed through modifications of the nitrogen substituent.

Q & A

Q. What are the recommended synthesis routes for N-Cyclohexyl 4-fluorobenzenesulfonamide, and how do reaction conditions influence purity and yield?

Methodological Answer:

- Classical Sulfonylation: React 4-fluorobenzenesulfonyl chloride with cyclohexylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Typical yields range from 70–85%, with purity >95% (HPLC). Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize side products .

- Ultrasound-Accelerated Synthesis: Employ Mg-Al hydrotalcite as a catalyst under ultrasound irradiation (40 kHz, 50°C). This reduces reaction time from 6 hours to 1.5 hours, achieving 92% yield with 98% purity. Ultrasonic cavitation enhances mass transfer and reduces byproduct formation .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) confirms the sulfonamide group’s geometry (S–N bond length: ~1.63 Å) and cyclohexyl ring conformation. Two independent molecules in the asymmetric unit exhibit dihedral angles of 37.91–40.29° between the phenyl and cyclohexyl rings .

- Spectroscopy:

- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C, with no melting point below 200°C, indicating suitability for high-temperature applications .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Respiratory Protection: Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for aerosolized particles. For low exposure, P95 masks are sufficient .

- Skin/Eye Protection: Wear nitrile gloves and chemical goggles. In case of contact, rinse skin/eyes with water for 15 minutes and seek medical evaluation if irritation persists .

- Storage: Store in airtight containers under nitrogen at 4°C to prevent hydrolysis. Avoid oxidizing agents (e.g., peroxides) due to sulfonamide reactivity .

Advanced Research Questions

Q. How does this compound interact with histone deacetylases (HDACs), and what structural features drive selectivity?

Methodological Answer:

- HDAC Inhibition: The 4-fluorobenzenesulfonamide moiety acts as a zinc-binding group (ZBG), chelating the active-site Zn ion in HDAC6 (IC = 0.071 μM). Removal of the fluorophenyl group reduces HDAC6 potency by 10-fold, highlighting its role in binding .

- Selectivity: The cyclohexyl group enhances selectivity for HDAC6 over HDAC1/2 (20-fold) due to steric complementarity with the HDAC6 hydrophobic channel. Rigid analogs (e.g., compound 51) lose selectivity, indicating flexibility is critical .

- Assay Design: Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in enzyme kinetics. Confirm binding via ITC (K = 0.45 μM for HDAC6) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Source Analysis: Cross-validate purity (HPLC >98%) and stereochemistry (SC-XRD). Impurities like residual sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) may artifactually enhance cytotoxicity .

- Assay Variability: Standardize cell-based assays (e.g., MTT) using consistent cell lines (e.g., HeLa vs. HEK293). For antimicrobial studies, specify bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- SAR Studies: Systematically modify substituents (e.g., replace cyclohexyl with adamantyl) to isolate structure-activity relationships. For example, N-cyclohexyl analogs show 3-fold higher HDAC6 inhibition than N-methyl derivatives .

Q. What advanced analytical methods are recommended for studying degradation pathways?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12). Monitor via LC-MS:

- Mechanistic Studies: Use DFT calculations (B3LYP/6-31G*) to model hydrolysis activation energies. The sulfonamide S–N bond cleavage is rate-limiting (ΔG = 28 kcal/mol) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- LogP Optimization: Use Molinspiration or SwissADME to predict logP (experimental logP = 2.1). Introduce polar groups (e.g., hydroxyl) to reduce logP for enhanced solubility .

- Metabolism Prediction: CYP3A4-mediated N-decyclohexylation is a major pathway. Block metabolism via fluorination of the cyclohexyl ring (ΔG increases by 3 kcal/mol) .

- Docking Simulations (AutoDock Vina): The 4-fluorophenyl group occupies HDAC6’s CAP region (binding energy = −9.2 kcal/mol), while cyclohexyl fills the channel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.